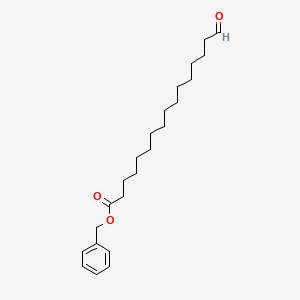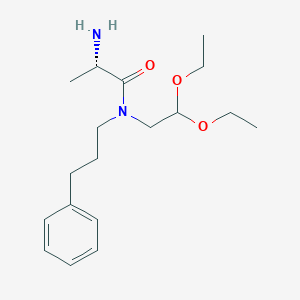
1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitration and Reduction: The anthracene-9,10-dione is nitrated to form nitro derivatives, which are subsequently reduced to amino groups using reducing agents like tin(II) chloride or iron powder in hydrochloric acid.
Reaction Conditions: Nitration is performed under controlled temperature conditions, while reduction is carried out at room temperature.
Attachment of Fluorophenoxy Groups:
Nucleophilic Substitution: The amino-substituted anthracene-9,10-dione undergoes nucleophilic substitution with 3-fluorophenol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
-
Preparation of Anthracene-9,10-dione Core:
Oxidation of Anthracene: Anthracene is oxidized using oxidizing agents such as chromic acid or potassium permanganate to form anthracene-9,10-dione.
Reaction Conditions: The reaction is usually carried out in an acidic medium at elevated temperatures.
化学反应分析
Types of Reactions: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and fluorophenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized anthracene derivatives.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may induce oxidative stress, inhibit enzyme activity, or interfere with cellular signaling pathways, contributing to its biological activities.
相似化合物的比较
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the fluorophenoxy groups, resulting in different chemical and biological properties.
2,7-Difluoroanthracene-9,10-dione: Contains fluorine atoms but lacks amino groups, affecting its reactivity and applications.
Uniqueness: 1,4,5,8-Tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino and fluorophenoxy groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
属性
CAS 编号 |
88600-57-1 |
|---|---|
分子式 |
C26H18F2N4O4 |
分子量 |
488.4 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-bis(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18F2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |
InChI 键 |
GLLGRVUJQJBYAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC(=CC=C5)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


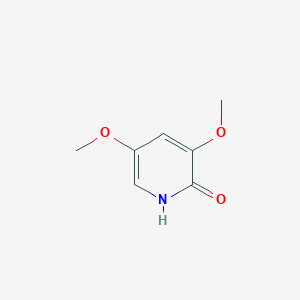


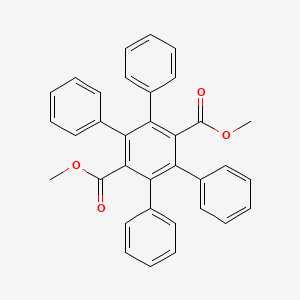
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
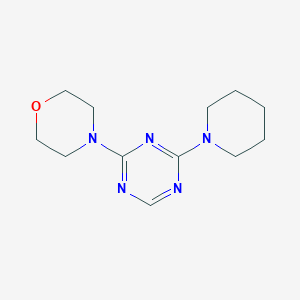
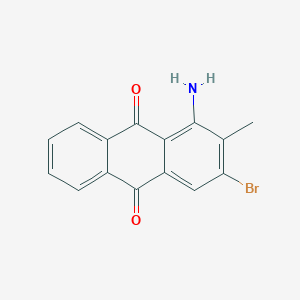
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)

